![molecular formula C19H29NO3 B13201281 tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate](/img/structure/B13201281.png)
tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde under acidic or basic conditions. One common method involves the use of tert-butyl carbamate and a ketone in the presence of a catalyst such as sulfuric acid. The reaction mixture is stirred and heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer properties .
Industry
In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism by which tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[5-oxo-5-(pyridin-2-yl)pentyl]carbamate: Similar structure but with a pyridine ring instead of a phenyl ring.
tert-Butyl carbamate: A simpler compound with only the carbamate group and tert-butyl group.
Uniqueness
tert-Butyl N-{5-oxo-5-[2-(propan-2-yl)phenyl]pentyl}carbamate is unique due to the presence of the isopropyl-substituted phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other carbamates and may confer specific properties that are valuable in research and industrial applications .
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl N-[5-oxo-5-(2-propan-2-ylphenyl)pentyl]carbamate |
InChI |
InChI=1S/C19H29NO3/c1-14(2)15-10-6-7-11-16(15)17(21)12-8-9-13-20-18(22)23-19(3,4)5/h6-7,10-11,14H,8-9,12-13H2,1-5H3,(H,20,22) |
InChI Key |
ZAGJQNDLXUCYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)CCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)
methanol](/img/structure/B13201207.png)
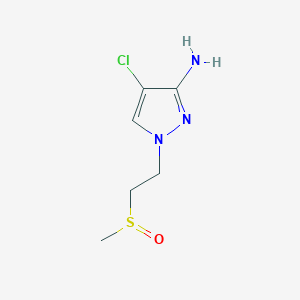
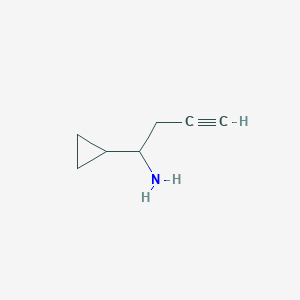

![2-Amino-6-fluoro-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13201221.png)
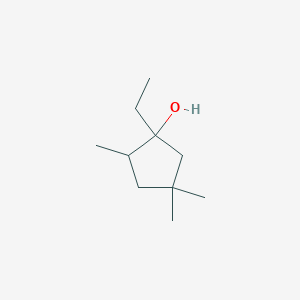

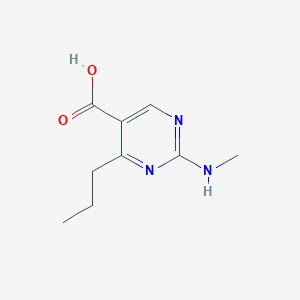

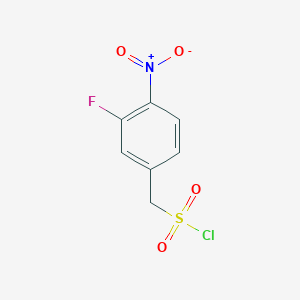
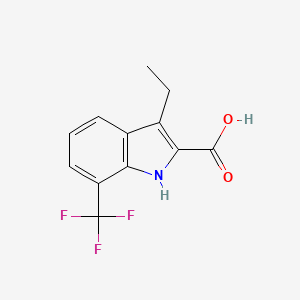
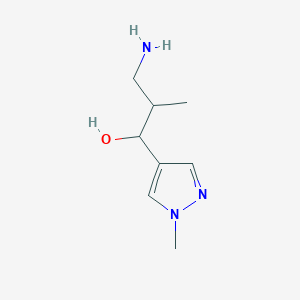
![5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13201271.png)
